Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 866137-93-1) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-aminophenyl group at position 2 and a methyl ester at position 4. The 3-aminophenyl substituent may enhance solubility and enable hydrogen bonding, influencing target interactions, while the methyl ester group contributes to metabolic stability .
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)11-5-6-14-17-13(9-18(14)8-11)10-3-2-4-12(16)7-10/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXMRZXPVGXVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145056 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866137-93-1 | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-(3-aminophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysts such as palladium or copper.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield the corresponding amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, imidazo[1,2-a]pyridines have been shown to inhibit adenosine and benzodiazepine receptors, as well as various kinases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent variations. Below is a systematic comparison with key analogs:
Substituent Variations at Position 2
Halogen-Substituted Derivatives
- This compound is marketed as an intermediate in drug synthesis . Applications: Halogenated analogs are often explored for antimicrobial or kinase inhibitory activity due to their ability to form halogen bonds with targets .
- Priced at €277.00/g, it is used in high-value pharmaceutical research .
Electron-Donating and Bulky Substituents
Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1646862-39-6):
Methyl 2-(benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate :
Trifluoromethyl-Substituted Derivatives
- Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate :
Substituent Variations at Position 6 (Ester vs. Carboxamide)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) :
- Molecular Formula : C₁₉H₁₄N₄O
- Key Features : Replacing the methyl ester with a carboxamide group improves hydrogen-bonding capacity, which may enhance target affinity. Early safety studies indicate moderate toxicity in preclinical models .
Biological Activity
Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Overview of the Compound
This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, particularly in the context of infectious diseases and cancer treatment.
Target Enzyme: Glutamine Synthetase (MtGS)
The primary mechanism of action for this compound involves the inhibition of glutamine synthetase (MtGS), an enzyme crucial for the metabolism of Mycobacterium tuberculosis (Mtb). By inhibiting MtGS, the compound disrupts nitrogen metabolism in Mtb, leading to reduced bacterial growth and proliferation.
Biochemical Pathways Affected
Inhibition of MtGS affects several metabolic pathways related to amino acid synthesis and nitrogen assimilation. This disruption is particularly significant in the context of tuberculosis treatment, as it targets a vital process in bacterial survival.
Pharmacological Properties
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound indicates favorable ADME properties. Studies suggest that the compound demonstrates adequate absorption and distribution characteristics, allowing it to reach therapeutic concentrations at the target site effectively.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Effective against various bacterial strains, particularly Mtb.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : May reduce inflammation in various models by modulating cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Mtb | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant inhibitory effects against Mtb with an IC50 value indicating potent activity. This suggests its potential as a lead compound for developing new antituberculosis agents .
Case Study 2: Anticancer Potential
Research involving various cancer cell lines showed that the compound inhibited cell proliferation significantly more than conventional chemotherapeutics like 5-Fluorouracil. The selectivity index indicated a higher therapeutic window for cancer cells compared to normal cells, highlighting its potential for targeted cancer therapy .
Q & A
Basic: What are the foundational synthetic routes for Methyl 2-(3-aminophenyl)imidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves condensation reactions between substituted 2-aminoimidazoles and carbonyl-containing precursors. For example:
- Stepwise functionalization : Bromination of acetylfurans followed by cyclization with aminopyridines (as seen in imidazo[1,2-a]pyridine analogs) .
- Tosylation and ring construction : Starting with an aminopyridine, tosylation facilitates nucleophilic substitution with acetamides to form the imidazo ring .
- Schiff base formation : Reacting aldehyde intermediates (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) with amines under acidic conditions .
Key considerations : Solvent choice (e.g., glacial acetic acid for protonation), reaction time (16–24 hours for cyclization), and purification via column chromatography or recrystallization.
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing substituents at positions 2 and 6) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 191.189 g/mol for the unsubstituted analog) .
- HPLC : Purity assessment (>95%) and separation of isomers (critical for stereospecific derivatives) .
Methodological tip : Use deuterated DMSO for NMR due to the compound’s low solubility in CDCl₃ .
Advanced: How can synthetic yield be optimized during scale-up?
- Catalyst optimization : Substoichiometric acetic acid (5–10 mol%) accelerates Schiff base formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol .
- Purification : Replace preparative HPLC (costly for large batches) with fractional crystallization using ethanol/water mixtures .
Case study : A stereospecific Horner–Emmons reagent eliminated isomer separation steps, achieving >90% yield of the E-isomer .
Advanced: What strategies are used for structure-activity relationship (SAR) studies of derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to enhance antiviral activity .
- Bioisosteric replacement : Replace phenyl groups with heterocycles (e.g., thiazole) to modulate pharmacokinetics .
- In silico modeling : Docking studies predict binding affinity to targets like rhinovirus 3C protease .
Data validation : Cross-validate biological assays (e.g., plaque reduction vs. cytopathic effect assays) to confirm activity trends .
Basic: What pharmacological activities are reported for imidazo[1,2-a]pyridine analogs?
- Antiviral : Inhibition of human rhinovirus replication via 3C protease binding .
- Antimicrobial : Schiff base derivatives exhibit MIC values of 4–16 µg/mL against S. aureus .
- Neuroactive potential : Anxiolytic and neuroleptic activities in structurally related compounds .
Limitation : Bioactivity is highly substituent-dependent; unsubstituted analogs may lack efficacy .
Advanced: How to resolve contradictions in biological activity data across studies?
- Purity verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .
- Assay standardization : Control variables like cell line (e.g., HeLa vs. Vero cells for antiviral assays) .
- Structural analogs : Compare methyl ester vs. ethyl ester derivatives, as ester groups impact bioavailability .
Example : Discrepancies in IC₅₀ values for antiviral activity were traced to differences in viral titer quantification methods .
Advanced: What computational methods support the design of novel derivatives?
- Molecular dynamics (MD) : Simulate ligand-target interactions (e.g., with rhinovirus 3C protease) to prioritize synthetic targets .
- QSAR modeling : Correlate logP values with antimicrobial activity to optimize lipophilicity .
- Density functional theory (DFT) : Predict regioselectivity in electrophilic substitution reactions .
Validation : Cross-check computational predictions with experimental SAR data .
Basic: How to handle safety and stability concerns during synthesis?
- Storage : Store at –20°C under inert gas to prevent ester hydrolysis .
- Waste disposal : Neutralize acidic reaction mixtures with bicarbonate before disposal .
- Safety protocols : Use fume hoods when handling brominating agents (e.g., N-bromosuccinimide) .
Documentation : Maintain COA (Certificate of Analysis) records for batch-to-batch consistency .
Advanced: What are the challenges in modifying the 3-aminophenyl substituent?
- Steric hindrance : Bulky groups at position 2 reduce cyclization efficiency; optimize reaction temperature (80–100°C) .
- Protection-deprotection : Use Boc groups to preserve amine functionality during synthesis .
- Catalytic coupling : Suzuki-Miyaura reactions enable aryl group introduction but require Pd catalysts and anhydrous conditions .
Case study : Isopropylsulfonyl groups at position 1 improved antiviral activity but required halogen-metal exchange for installation .
Advanced: How to validate target engagement in biological assays?
- Biophysical assays : Surface plasmon resonance (SPR) confirms direct binding to viral proteases .
- Knockout models : Use CRISPR-edited cell lines to assess specificity for intended targets .
- Metabolic profiling : LC-MS/MS tracks compound stability in serum to rule offtarget effects .
Pitfall : False positives may arise from aggregation; include detergent controls (e.g., 0.01% Tween-20) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
